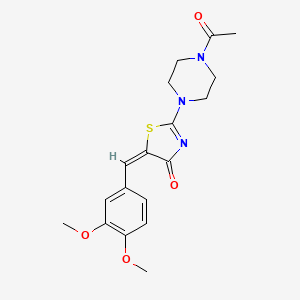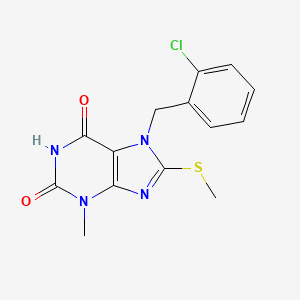![molecular formula C28H32N6O4 B2738202 N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242970-00-8](/img/new.no-structure.jpg)
N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclopentyl group, an ethylphenyl group, a carboxamide group, and a triazoloquinazoline ring .
Aplicaciones Científicas De Investigación
Antidepressant Potential
A study by Sarges et al. (1990) explored a series of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to the chemical . These compounds were found to have potential as rapid-acting antidepressants. Their activity was observed in behavioral despair models in rats, suggesting their therapeutic potential in mental health treatment (Sarges et al., 1990).
Antimicrobial Properties
El‐Kazak and Ibrahim (2013) synthesized a novel series of compounds, including polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which were screened for their antimicrobial activity. The results indicated potential applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Antitumor Activities
Ahmed, Ahmed, and Abdelhamid (2014) worked on compounds including 1 H -1,2,4-triazol-5-amine derivatives that form structures like the mentioned chemical. These compounds showed potent anti-tumor cytotoxic activity against various human cancer cell lines in vitro, highlighting their potential in cancer therapy (Ahmed, Ahmed, & Abdelhamid, 2014).
Synthesis and Structural Characterization
Vijay Kumar et al. (2012) reported on the synthesis of related oxazole compounds through a copper-catalyzed intramolecular cyclization. This research provides insights into the synthesis and structural characterization of compounds similar to the one , which is crucial for understanding their potential applications (Vijay Kumar et al., 2012).
Propiedades
Número CAS |
1242970-00-8 |
|---|---|
Fórmula molecular |
C28H32N6O4 |
Peso molecular |
516.602 |
Nombre IUPAC |
N-cyclopentyl-2-[2-(3-ethylanilino)-2-oxoethyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H32N6O4/c1-3-14-32-26(37)22-13-12-19(25(36)30-20-9-5-6-10-20)16-23(22)34-27(32)31-33(28(34)38)17-24(35)29-21-11-7-8-18(4-2)15-21/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,29,35)(H,30,36) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NC5=CC=CC(=C5)CC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![3-[(4-methoxyphenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2738130.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2738136.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2738139.png)
![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)


